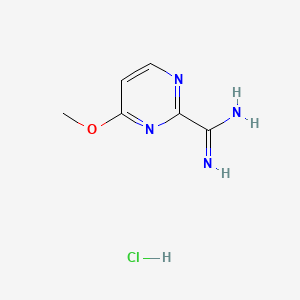

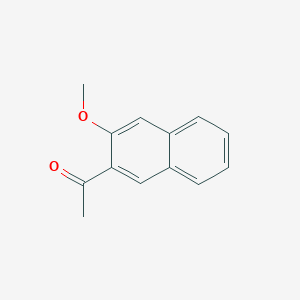

4-Methoxypyrimidine-2-carboximidamide hydrochloride

Overview

Description

Scientific Research Applications

Synthetic Innovation

4-Methoxypyrimidine-2-carboximidamide hydrochloride plays a role in synthetic innovation. Ju Xiu-lian (2009) discusses the preparation of 2-Amino-4-methoxypyrimidine, a derivative, through methoxylation, highlighting its suitability for industrial production due to low costs, easy processes, and high yields (Ju Xiu-lian, 2009).

Radioactive Labeling

A method for radioactive labeling of pyrimidine derivatives, including those related to 4-Methoxypyrimidine, has been developed by Murthy and Ullas (2009). This process is significant for labeling different positions on the pyrimidine ring, useful in various scientific studies (Murthy & Ullas, 2009).

Antimicrobial Activity

The compound's derivatives show potent antibacterial and antifungal activities. Al-Masoudi et al. (2015) synthesized derivatives and tested them against various bacteria and fungi, showing significant antimicrobial properties (Al-Masoudi et al., 2015).

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, the synthesis of 2,4-Disubstituted-5-fluoropyrimidine, a core in anticancer agents, has been discussed by Wada et al. (2012), indicating the compound's importance in drug development (Wada et al., 2012).

Luminescence Properties

The luminescence properties of 4-amino-2-methoxypyrimidine, a related compound, have been studied, indicating its potential in photochemical applications. Szabo and Berens (1975) explored its interaction with dihydrogen phosphate buffer, demonstrating its utility in understanding luminescence in chemical compounds (Szabo & Berens, 1975).

Solubility Studies

Ganbing Yao et al. (2017) conducted a thorough study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a related compound, in various organic solvents. This research is crucial for understanding the physical properties and applications of such compounds in different solvents (Yao, Xia, & Li, 2017).

Chemical Reactions and Transformations

The compound and its derivatives undergo various chemical reactions and transformations, essential for creating new pharmaceuticals and chemicals. Studies like those conducted by Okui et al. (1972) on condensation reactions reveal the chemical versatility and potential applications of these compounds (Okui et al., 1972).

Safety and Hazards

- MSDS : Link to MSDS

Mechanism of Action

Target of Action

4-Methoxypyrimidine-2-carboximidamide hydrochloride is a ligand that primarily targets nickel ions . It enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . The role of these targets is to facilitate the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .

Mode of Action

The compound interacts with its nickel ion targets by coordinating to the metal center, thereby enabling the cross-coupling reactions . This interaction results in the formation of new carbon-carbon bonds between diverse aryl and alkyl halides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-coupling reaction of aryl and alkyl halides . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various applications, including drug discovery and materials science .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, thereby expanding the toolbox of synthetic chemists .

properties

IUPAC Name |

4-methoxypyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFAYRKMIQTFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

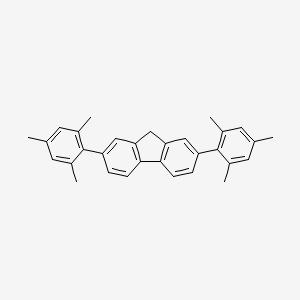

![4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3109110.png)

![1h-Indole,3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3109151.png)

![(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B3109152.png)

![4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B3109170.png)

![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B3109196.png)